(1S,2R)-2-aminocyclopropan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2R)-2-aminocyclopropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c4-2-1-3(2)5/h2-3,5H,1,4H2/t2-,3+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRCXDKVLIAUTK-GBXIJSLDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
73.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Strategies for 1s,2r 2 Aminocyclopropan 1 Ol and Analogues
Asymmetric Cyclopropanation Methodologies
Asymmetric cyclopropanation involves the addition of a carbene or carbenoid to an alkene, where the stereochemical outcome is controlled by a chiral influence. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or chiral reagents.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to direct the stereochemical course of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed to yield the enantiomerically enriched product.
One approach involves attaching a chiral auxiliary to the alkene substrate. For instance, allylic alcohols can be linked to a carbohydrate-derived chiral auxiliary. The cyclopropanation of these systems, often using a Simmons-Smith type reagent, proceeds with high diastereoselectivity due to the directing effect of the proximal oxygen atoms of the auxiliary, which coordinate to the zinc reagent. acs.org This strategy has been successfully applied to the synthesis of chiral nonracemic cyclopropane (B1198618) derivatives. acs.org
Another strategy employs a temporary stereocenter. An aldol (B89426) reaction between a chiral auxiliary-bearing enolate and an α,β-unsaturated aldehyde generates a syn-aldol product with a temporary β-hydroxyl stereocenter. rsc.org This hydroxyl group then directs a subsequent cyclopropanation reaction, leading to a high degree of diastereoselectivity. Finally, a retro-aldol reaction removes the chiral auxiliary and the temporary stereocenter, yielding an enantiopure cyclopropane-carboxaldehyde. rsc.org
A novel concept involves the in situ catalytic formation of a chiral auxiliary. For example, propargylic amines can be converted into enantioenriched oxazolidines through a Pd-catalyzed enantioselective carboetherification. This catalytically formed oxazolidine (B1195125) then acts as a chiral auxiliary, directing the stereochemistry of subsequent cyclopropanation or epoxidation reactions on the molecule. nih.gov
Table 1: Examples of Chiral Auxiliaries in Asymmetric Cyclopropanation
| Chiral Auxiliary/Template | Cyclopropanation Method | Key Feature |
| Carbohydrate-derived auxiliary on allylic alcohol | Simmons-Smith reagent | Directing effect of proximal oxygen atoms. acs.org |
| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | Directed cyclopropanation after aldol reaction | Use of a temporary stereocenter to control stereochemistry. rsc.org |
| Catalytically formed oxazolidine from propargylic amine | Free carbene | In situ formation of the chiral auxiliary. nih.gov |
Transition metal catalysts, particularly those based on copper, rhodium, ruthenium, and cobalt, are highly effective in catalyzing the decomposition of diazo compounds to generate metal carbenes, which then undergo cyclopropanation with alkenes. unl.pt The use of chiral ligands on these metal centers allows for the enantioselective synthesis of cyclopropanes.
Copper and rhodium catalysts are widely studied for this purpose. unl.ptiastate.edu Chiral copper complexes, for instance, are particularly effective for the preparation of the trans-isomer of cyclopropyl (B3062369) esters with a broad reaction scope. unl.pt Rhodium-based catalysts, while also effective, sometimes yield lower enantio- and diastereomeric ratios in intermolecular reactions with α-diazoesters. unl.pt
Iron porphyrin complexes have also been shown to catalyze the cyclopropanation of alkenes with ethyl diazoacetate, favoring the formation of the thermodynamically more stable trans product. iastate.edu More recently, cobalt-catalyzed asymmetric cyclopropanation has emerged as a powerful method, particularly for the transfer of nonstabilized carbenes derived from gem-dichloroalkanes, which circumvents the hazards associated with diazoalkanes. dicp.ac.cn This cobalt-catalyzed approach exhibits high levels of enantioselectivity for a variety of alkene substrates. dicp.ac.cn
The choice of catalyst and ligand is crucial for achieving high stereoselectivity. For example, in the cyclopropanation of styrene with ethyl diazoacetate, different chiral catalysts can lead to varying degrees of enantiomeric excess (ee) and diastereomeric ratios (dr).
Table 2: Selected Transition Metal Catalysts for Asymmetric Cyclopropanation
| Metal | Ligand Type | Substrate Example | Key Outcome |
| Copper | Semicorrin | Unsaturated diazoketones | Effective for intramolecular cyclopropanation. unl.pt |
| Rhodium | Chiral carboxylates | Alkenes and diazo compounds | Widely used, but can have modest diastereoselectivity. unl.pt |
| Iron | Porphyrin | Alkenes and ethyl diazoacetate | High trans-selectivity. iastate.edu |
| Cobalt | Chiral diamine | Alkenes and gem-dichloroalkanes | High enantioselectivity for nonstabilized carbenes. dicp.ac.cn |
Ylides, particularly those derived from sulfur and phosphorus, are valuable reagents for the synthesis of cyclopropanes. sioc.ac.cnacs.org In these reactions, the ylide acts as a nucleophile, attacking an electron-deficient alkene (Michael acceptor) to form a betaine (B1666868) intermediate, which then undergoes intramolecular ring closure to afford the cyclopropane.
The stereochemical outcome of ylide-based cyclopropanations can be controlled through the use of chiral ylides or by employing a substrate-controlled approach. For example, the reaction of stabilized phosphorus ylides with γ-hydroxy enones, derived from 1,2-dioxines, proceeds through an intermediate 1,2-oxaphospholane that sets the cis stereochemistry between specific protons on the resulting cyclopropane ring. acs.org
Sulfoxonium ylides have been extensively used as carbene precursors in transition metal-catalyzed cyclopropanations or as nucleophilic 1,1-dipoles in reactions with alkenes. nih.gov Palladium-catalyzed reactions of sulfoxonium ylides with norbornene derivatives provide access to cyclopropane-fused norbornene skeletons with high selectivity. rsc.org
Ring-Opening Reactions of Strained Cyclic Precursors
An alternative to building the cyclopropane ring from an alkene is to start with a pre-existing strained ring system, such as an epoxide or a cyclopropanone equivalent, and perform a ring-opening or ring-transformation reaction.
The ring-opening of epoxides with amines is a well-established method for the synthesis of β-amino alcohols. researchgate.net When applied to cyclic epoxides or epoxides containing adjacent stereocenters, this reaction can be highly diastereoselective. The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom attacked by the amine.
The regioselectivity of the ring-opening of unsymmetrical epoxides is influenced by both steric and electronic factors of the epoxide and the amine, as well as the catalyst used. nih.gov For example, the reaction of styrene oxide with aromatic amines tends to occur at the benzylic carbon, whereas with aliphatic amines, the attack is favored at the terminal carbon. nih.gov Various catalysts, including zinc(II) perchlorate hexahydrate and iridium trichloride, have been shown to efficiently promote this transformation with excellent chemo-, regio-, and stereoselectivities. nih.gov In many cases, cyclic epoxides react with amines to exclusively form trans-2-aminocycloalkanols.
Cyclopropanones are highly reactive and prone to oligomerization, making their direct use in synthesis challenging. Consequently, stable cyclopropanone surrogates, such as α-sulfonylcyclopropanols, are often employed. These precursors can generate the cyclopropanone in situ.
A recent stereospecific insertion reaction of cyclic amidines into the C1–C2 bond of cyclopropanones generated from these surrogates provides access to complex spirocyclic aminals. acs.org This reaction proceeds via the addition of a nitrogen atom from the amidine to the carbonyl group of the cyclopropanone, followed by a ring enlargement. The stereochemistry of the starting cyclopropanone precursor is retained in the final product. acs.org This methodology offers a catalyst-free and stereospecific route to structurally diverse and congested cyclic systems.
Novel Synthetic Routes for Aminocyclopropanol Scaffolds
The synthesis of stereochemically defined aminocyclopropanols, such as (1S,2R)-2-aminocyclopropan-1-ol, presents a significant challenge in organic chemistry. The inherent ring strain and the presence of multiple stereocenters necessitate the development of highly selective and efficient synthetic methodologies. This section explores several novel strategies that have emerged for the construction of these valuable aminocyclopropane scaffolds.
Kulinkovich-de Meijere Reaction Applications
A powerful tool for the synthesis of cyclopropylamines is the Kulinkovich-de Meijere reaction. This method is a modification of the Kulinkovich reaction, which originally produces cyclopropanols from esters. The de Meijere variation extends this to the synthesis of cyclopropylamines by utilizing N,N-dialkylamides as starting materials in the presence of a titanium(IV) alkoxide and a Grignard reagent.
The reaction proceeds through the in-situ formation of a titanacyclopropane intermediate from the reaction of the Grignard reagent (typically one with β-hydrogens, like ethylmagnesium bromide) and a titanium(IV) alkoxide, such as titanium(IV) isopropoxide. This titanacyclopropane then reacts with the amide. The carbonyl group of the amide inserts into a titanium-carbon bond of the titanacyclopropane, forming an oxatitanacyclopentane intermediate. Unlike the reaction with esters, the dialkylamino group is a poor leaving group. Consequently, the intermediate undergoes ring-opening to form an iminium-titanium oxide species, which then cyclizes to afford the desired cyclopropylamine (B47189) after hydrolysis. For the synthesis of primary cyclopropylamines, a further modification by Szymoniak involves the use of nitriles as substrates.
The selection of the Grignard reagent and the titanium reagent can influence the efficiency of the reaction. While stoichiometric amounts of the titanium reagent generally lead to better yields, catalytic versions have also been developed. The use of methyltitanium triisopropoxide has been shown to improve yields and allows for the use of only one equivalent of a valuable Grignard reagent.
| Starting Material (Amide) | Grignard Reagent | Titanium Reagent | Product | Yield (%) |
| N,N-Dimethylformamide | EtMgBr | Ti(Oi-Pr)₄ | N,N-Dimethylcyclopropylamine | High |
| Substituted N,N-dialkylamide | R'MgX | Ti(Oi-Pr)₄ / MeTi(Oi-Pr)₃ | Substituted Cyclopropylamine | Variable |
This table represents typical outcomes of the Kulinkovich-de Meijere reaction. Yields are highly dependent on the specific substrates and reaction conditions.
Intramolecular Cyclization and Rearrangement Strategies (e.g., Hofmann Rearrangement)
Intramolecular cyclization and rearrangement reactions offer elegant pathways to construct the aminocyclopropane motif, often with excellent stereocontrol. A classic example of a relevant rearrangement is the Hofmann rearrangement, which converts a primary amide into a primary amine with one fewer carbon atom. chemistrysteps.comwikipedia.orgchem-station.comtcichemicals.commasterorganicchemistry.com This reaction is particularly useful for synthesizing aminocyclopropanes from cyclopropanecarboxamides.
The Hofmann rearrangement is initiated by the treatment of a primary amide with a halogen (such as bromine) in the presence of a strong base (like sodium hydroxide). chemistrysteps.comwikipedia.org This generates an N-haloamide intermediate, which, upon deprotonation, rearranges to form an isocyanate. wikipedia.org The key step involves the migration of the alkyl group (in this case, the cyclopropyl group) from the carbonyl carbon to the nitrogen, with the simultaneous loss of the halide ion. The resulting isocyanate is then hydrolyzed in the aqueous basic medium to yield the primary amine via a carbamic acid intermediate, which decarboxylates. chemistrysteps.comwikipedia.org A significant advantage of the Hofmann rearrangement is that the configuration of the migrating group is retained, making it a valuable tool for stereoselective synthesis. chem-station.com
Other intramolecular cyclization strategies can also be employed. For instance, palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides has been developed to access fused aza[3.1.0]bicyclic systems. nih.gov These methods highlight the versatility of intramolecular reactions in building complex, constrained ring systems.
| Precursor | Reagents | Key Intermediate | Product | Stereochemical Outcome |
| Cyclopropanecarboxamide | Br₂, NaOH | Isocyanate | Cyclopropylamine | Retention of configuration |
| Vinyl Cyclopropanecarboxamide | Pd(PPh₃)₂Cl₂, K₂CO₃, O₂ | π-allyl palladium complex | Aza[3.1.0]bicycle | Diastereoselective |
This table illustrates examples of intramolecular strategies for aminocyclopropane synthesis.
Enzymatic and Biocatalytic Approaches to Chiral Aminocyclopropanes
The demand for enantiomerically pure pharmaceuticals has driven the development of enzymatic and biocatalytic methods for the synthesis of chiral molecules. pharmasalmanac.com These approaches offer high stereoselectivity, mild reaction conditions, and are environmentally benign alternatives to traditional chemical methods. pharmasalmanac.com While the biocatalytic synthesis of chiral amines and amino alcohols is well-established, its application to the synthesis of chiral aminocyclopropanes is an emerging and promising field.
Enzymes such as transaminases, lipases, and oxidases are being explored for the synthesis of chiral aminocyclopropane derivatives. nih.govresearchgate.net For example, lipases, such as that from Burkholderia cepacia, have been successfully used for the kinetic resolution of racemic cis-2-aminocyclopentanol, demonstrating the potential of these enzymes to differentiate between stereoisomers of cyclic amino alcohols. researchgate.net
Transaminases are another class of enzymes with great potential. They catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. The development of engineered transaminases with tailored substrate specificities could enable the direct asymmetric amination of a suitable cyclopropyl ketone precursor to yield a chiral aminocyclopropane.
Furthermore, novel biocatalytic cyclopropanation reactions are being developed. Researchers have engineered a tautomerase to perform an enantioselective cyclopropanation via the nucleophilic addition of diethyl 2-chloromalonate to α,β-unsaturated aldehydes, producing cyclopropanes with high diastereo- and enantiopurity. nih.gov While not directly producing aminocyclopropanes, this demonstrates the power of enzyme engineering to create new-to-nature reactions that could be adapted for the synthesis of complex chiral building blocks.
| Enzyme Class | Biotransformation | Substrate Example | Product Example | Key Advantage |
| Lipase | Kinetic Resolution | (±)-cis-2-Aminocyclopentanol | Enantiopure (1R,2S)- and (1S,2R)-2-Aminocyclopentanol | High enantioselectivity |
| Transaminase | Asymmetric Amination | Prochiral cyclopropyl ketone | Chiral aminocyclopropane | Direct access to chiral amines |
| Engineered Tautomerase | Asymmetric Cyclopropanation | α,β-Unsaturated aldehyde | Chiral substituted cyclopropane | Novel C-C bond formation |
This table summarizes potential and demonstrated enzymatic approaches for the synthesis of chiral aminocyclopropanes and related structures.
Mechanistic Investigations of Aminocyclopropanol Reactivity
Elucidation of Cyclopropane (B1198618) Ring-Opening Mechanisms
The inherent ring strain of the cyclopropane moiety in (1S,2R)-2-aminocyclopropan-1-ol makes it susceptible to cleavage under various conditions. The regioselectivity and stereochemistry of these ring-opening reactions are dictated by the nature of the attacking species, the reaction conditions, and the electronic properties of the substituents on the cyclopropane ring.
The ring-opening of aminocyclopropanes can be initiated by nucleophilic attack. This process is facilitated by the polarization of the cyclopropane bonds, which can be influenced by substituents. In the context of aminocyclopropanol derivatives, the presence of electron-withdrawing groups can make the ring more susceptible to nucleophilic attack. For instance, the release of ring strain combined with bond polarization can generate a reactive 1,3-zwitterionic synthon. acs.org This intermediate can then react with various nucleophiles. The nucleophilic attack typically occurs at one of the methylene (B1212753) carbons of the cyclopropane ring, leading to the cleavage of a carbon-carbon bond and the formation of an acyclic product. The regioselectivity of the attack is often governed by both steric and electronic factors.
In acidic conditions, the ring-opening of aminocyclopropanol derivatives is a common and mechanistically significant pathway. The reaction is typically initiated by the protonation of the hydroxyl or amino group. youtube.com Protonation of the hydroxyl group transforms it into a good leaving group (water), which can depart to generate a carbocationic intermediate. This carbocation is highly unstable and readily undergoes rearrangement via cleavage of one of the adjacent cyclopropane bonds to alleviate ring strain.
The general mechanism for acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen (in related derivatives) or the hydroxyl group, followed by the attack of a water molecule. youtube.com This leads to a tetrahedral intermediate. Subsequent proton transfers facilitate the departure of a leaving group, resulting in the ring-opened product. youtube.com For aminocyclopropanols, this process would ultimately lead to the formation of a ring-opened amino ketone or related structures. For example, ring-opening of tertiary cyclopropanols derived from β-diketones, when induced by p-toluenesulfonic acid (p-TsOH), yields α-methyl-γ-diketones. researchgate.net
The formation of zwitterionic and carbocationic intermediates is a key feature of many cyclopropane ring-opening reactions.
Carbocationic Intermediates: As mentioned in the acid-catalyzed pathway, protonation of the hydroxyl group can lead to its departure as water, generating a carbocation adjacent to the ring. This intermediate is sp2 hybridized and has a trigonal planar geometry. youtube.com The subsequent nucleophilic attack can occur from either face of the planar carbocation with equal probability, which can lead to a mixture of stereoisomers if a new stereocenter is formed. youtube.com The high energy associated with ring strain is released during the cleavage of the C-C bond, driving the reaction forward. The stability of the resulting carbocation plays a significant role in determining the reaction pathway.
Zwitterionic Intermediates: In certain reactions, particularly those involving nucleophilic addition to activated cyclopropanes, a zwitterionic intermediate may be formed. mdpi.comresearchgate.net This occurs when a nucleophile attacks one carbon of the cyclopropane ring, and the resulting negative charge is stabilized by an electron-withdrawing group, while a positive charge develops elsewhere in the molecule. The presence of both amino and hydroxyl groups on the cyclopropane ring of this compound could potentially influence the formation and stability of such zwitterionic species under specific reaction conditions. The formation of zwitterionic intermediates is often favored by polar interactions between reactants and polar reaction environments. nih.gov
Applications of 1s,2r 2 Aminocyclopropan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis
Design and Synthesis of Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability and oral bioavailability. nih.govsci-hub.se The incorporation of conformationally constrained units, like the aminocyclopropanol moiety, is a key strategy in peptidomimetic design. nih.gov
Incorporation of Aminocyclopropanol into Constrained Peptide Structures
The rigid cyclopropane (B1198618) ring of (1S,2R)-2-aminocyclopropan-1-ol serves as a potent tool for constraining the conformational flexibility of peptide chains. nih.govnih.gov By replacing native amino acid residues with this non-natural building block, chemists can induce specific secondary structures, such as β-turns and helical motifs. nih.govresearchgate.netnih.gov This conformational restriction is crucial for enhancing the binding affinity and selectivity of the resulting peptidomimetic towards its biological target. sci-hub.se
For instance, the incorporation of cyclopropane-containing dipeptide isosteres has been explored in the synthesis of Leu-enkephalin analogues. nih.gov While trans-substituted cyclopropanes are known to stabilize extended peptide conformations, molecular modeling suggests that cis-substituted cyclopropanes, such as those derived from this compound, can stabilize reverse turns. nih.gov This has significant implications for designing peptidomimetics that target receptors requiring a specific folded conformation for binding. nih.gov
The synthesis of these modified peptides often involves standard solid-phase peptide synthesis (SPPS) techniques, where the protected aminocyclopropanol unit is incorporated into the growing peptide chain. researchgate.net The development of efficient synthetic routes to these chiral building blocks is therefore of paramount importance.
Impact on Conformational Preferences and Helical Structures
The introduction of aminocyclopropane derivatives into a peptide backbone has a profound impact on its conformational preferences. The rigid nature of the cyclopropane ring restricts the available dihedral angles (phi and psi) of the peptide backbone, thereby favoring specific secondary structures. nih.govnih.gov
Studies on peptides containing 1-aminocyclopropane-1-carboxylic acid (a related derivative) have shown a tendency to adopt β-turn conformations. researchgate.net Computational studies and X-ray crystallographic analysis have revealed that the cyclopropane ring forces the peptide chain to fold back on itself, creating a hydrogen bond between the C=O group of one residue and the N-H group of a residue further down the chain. researchgate.netnih.gov
Furthermore, the incorporation of cis-β-aminocyclopropane carboxylic acids into α/β-peptides has been shown to induce surprisingly stable helical conformations. researchgate.net The relative cis stereochemistry of the backbone strands at the cyclopropane moiety leads to steric interactions that favor a helical fold. researchgate.net This provides a powerful strategy for designing foldamers, which are non-natural oligomers that adopt well-defined secondary structures. researchgate.net
The ability to control the helical nature of peptides is of great interest in the development of new therapeutic agents, as many biologically important protein-protein interactions are mediated by helical domains. researchgate.net
Construction of Complex Cyclic and Polycyclic Molecular Architectures
The unique reactivity of aminocyclopropane derivatives makes them valuable synthons for the construction of complex cyclic and polycyclic molecular frameworks. These scaffolds are often found at the core of biologically active natural products and medicinally important compounds.
Annulation Reactions Utilizing Aminocyclopropane Derivatives
Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a powerful tool in organic synthesis. Donor-acceptor (D-A) cyclopropanes, including aminocyclopropane derivatives, are particularly useful three-carbon building blocks in these transformations. nih.gov
Catalytic (3+2) annulation reactions of donor-acceptor aminocyclopropane monoesters with various reaction partners, such as indoles, have been developed. nih.govrsc.org These reactions, often catalyzed by Lewis acids, proceed through the ring-opening of the cyclopropane to form a zwitterionic intermediate, which then undergoes cycloaddition with the reaction partner. nih.gov This methodology provides a rapid and efficient way to construct highly substituted five-membered rings, including complex nitrogen-containing polycyclic indoline (B122111) scaffolds. nih.gov The use of chiral aminocyclopropane derivatives allows for the stereocontrolled synthesis of these complex architectures.
The development of these annulation strategies has expanded the synthetic utility of aminocyclopropanes beyond their use in peptidomimetics, opening up new avenues for the construction of diverse and complex molecular scaffolds. researchgate.net
Stereocontrolled Access to γ-Amino Alcohol Scaffolds
γ-Amino alcohols are a crucial structural motif found in a wide range of bioactive compounds and are also valuable chiral catalysts. researchgate.netchemrxiv.orgrsc.org The development of stereocontrolled methods for their synthesis is therefore a significant area of research.
A formal cyclopropylation of imines with cyclopropanols has been reported, providing a novel and efficient route to conformationally constrained γ-amino alcohols. researchgate.netchemrxiv.org This transformation leverages the reactivity of enolized zinc homoenolates, which act as β-hydroxycyclopropyl anions and engage with imines in a Mannich-type addition followed by ring closure. researchgate.netchemrxiv.org The use of chiral ligands in this process allows for excellent diastereocontrol, leading to the formation of γ-amino alcohols with three contiguous stereocenters. researchgate.netchemrxiv.org
This method provides access to previously inaccessible cyclopropane-embedded γ-amino alcohols, which can serve as versatile platforms for further derivatization into other valuable building blocks. researchgate.netchemrxiv.org The ability to synthesize these constrained γ-amino alcohol scaffolds in a stereocontrolled manner is a significant advancement in the field of organic synthesis. researchgate.netchemrxiv.orgunimi.it
Role in Asymmetric Catalysis and Chiral Ligand Development
The chiral nature of this compound and its derivatives makes them attractive candidates for the development of new chiral ligands for asymmetric catalysis. Chiral ligands play a critical role in controlling the stereochemical outcome of chemical reactions, enabling the synthesis of enantiomerically pure compounds, which is of utmost importance in the pharmaceutical industry. azolifesciences.comnih.gov
The rigid cyclopropane backbone of these molecules provides a well-defined and sterically hindered chiral environment around a metal center, which can lead to high levels of enantioselectivity in catalytic transformations. nih.govdicp.ac.cn
Researchers have designed and synthesized various chiral ligands based on the aminocyclopropanol scaffold. For example, chiral sulfamide-amine alcohol ligands have been prepared from commercially available chiral amino alcohols and have been shown to be effective catalysts in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net
Furthermore, planar-chiral ligands incorporating a cyclophane scaffold have demonstrated high efficiency in nickel-catalyzed asymmetric reductions of α,β-unsaturated ketones, affording chiral allylic alcohols with excellent yields and enantioselectivities. dicp.ac.cndicp.ac.cn The development of such ligands, derived from readily accessible chiral building blocks like this compound, is a continuous effort in the field of asymmetric catalysis. nih.gov
The versatility of the aminocyclopropanol core allows for the synthesis of a diverse range of ligands with tunable steric and electronic properties, making them valuable tools for the development of new and improved asymmetric catalytic processes. nih.gov
Cyclopropane-Based Chiral Amino Alcohol Ligands in Metal-Catalyzed Reactions
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds from prochiral substrates. uni-muenchen.de Chiral amino alcohols derived from the cyclopropane scaffold have emerged as effective ligands for a variety of metal-catalyzed reactions. The rigid framework of the cyclopropane ring pre-organizes the coordinating amino and hydroxyl groups, creating a well-defined chiral environment around the metal center. This structural rigidity is crucial for achieving high levels of stereocontrol during the catalytic cycle.
Derivatives of this compound are particularly effective in the enantioselective addition of organozinc reagents to aldehydes, a benchmark reaction for testing ligand efficacy. rsc.org For instance, when complexed with a metal such as titanium or zinc, these amino alcohol ligands can create a chiral pocket that directs the approach of the nucleophile to one specific face of the aldehyde.
Research has demonstrated that fine-tuning the substituents on the amino group of the cyclopropane core can significantly impact the enantioselectivity of these reactions. This optimization allows for the generation of highly active and selective catalysts. rsc.org The success of these ligands is not limited to a single type of substrate; they have shown broad applicability with various substituted aromatic and aliphatic aldehydes, consistently producing high chemical yields and excellent enantiomeric excesses (ee). rsc.org The development of such ligands provides new pathways for constructing enantioenriched molecules, which are of significant interest in pharmaceuticals and materials science. nih.gov
Table 1: Performance of Cyclopropane-Based Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Aldehydes
| Ligand Type | Metal Catalyst | Substrate | Product | Enantiomeric Excess (ee) |
| Optimized Amino Alcohol | Zn(OTf)₂ | Benzaldehyde | (S)-1-Phenyl-1-propanol | Up to 95% rsc.org |
| Optimized Amino Alcohol | Zn(OTf)₂ | 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)-1-propanol | >90% rsc.org |
| Optimized Amino Alcohol | Zn(OTf)₂ | 2-Naphthaldehyde | (S)-1-(Naphthalen-2-yl)-1-propanol | >90% rsc.org |
| Optimized Amino Alcohol | Zn(OTf)₂ | Cinnamaldehyde | (S)-1-Phenylpent-1-en-3-ol | >90% rsc.org |
Chiral Recognition Phenomena in Aminocyclopropane Derivatives
Chiral recognition, the ability of a chiral molecule (the selector) to differentiate between the enantiomers of another chiral molecule (the analyte), is fundamental to biological processes and separation science. nih.govspringernature.com The well-defined stereochemistry and conformational rigidity of aminocyclopropane derivatives make them excellent candidates for use as chiral selectors.
The mechanism of chiral recognition often relies on the formation of transient diastereomeric complexes between the selector and the individual enantiomers of the analyte. These complexes are stabilized by non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and steric repulsion. For aminocyclopropane derivatives, the amino and hydroxyl groups can act as hydrogen bond donors and acceptors, creating specific interaction points. The rigid cyclopropane backbone ensures that these interactions are stereochemically precise, leading to a significant energy difference between the two diastereomeric complexes and thus enabling differentiation. nih.gov
This principle is widely applied in analytical chemistry, particularly in chromatographic methods for separating racemic mixtures. Chiral derivatizing agents (CDAs) are often used to convert a pair of enantiomers into diastereomers, which can then be separated on a standard, non-chiral stationary phase. nih.govmdpi.com Derivatives of this compound can function as part of a chiral stationary phase (CSP) or as a chiral mobile phase additive in High-Performance Liquid Chromatography (HPLC). nih.gov In this context, the aminocyclopropane derivative establishes differential interactions with the enantiomers of an analyte, causing one to be retained longer on the column than the other, resulting in their separation. nih.gov
The study of these recognition phenomena is not only crucial for developing analytical separation methods but also provides insight into the molecular interactions that govern stereoselectivity in catalysis and drug-receptor binding. nih.govspringernature.com
Table 2: Application of Chiral Recognition Principles with Amino Alcohol Derivatives
| Application Method | Chiral Selector Type | Analyte Type | Principle of Separation |
| Chiral Derivatization (HPLC) | Reagents with a single enantiomer (e.g., Marfey's reagent) | Racemic amino acids, amines | Covalent bonding to form diastereomers with different chromatographic retention times. nih.govmdpi.com |
| Chiral Stationary Phase (HPLC) | Glycopeptide-based CSPs (e.g., Vancomycin) | Racemic dansyl-amino acids | Formation of transient diastereomeric complexes via multiple non-covalent interactions (ionic, hydrophobic). nih.gov |
| Supramolecular Chemistry | Self-complementary chiral amines | Racemic amines | Formation of diastereomeric supramolecular associates through non-covalent interactions, detectable by NMR. nih.gov |
Computational and Theoretical Studies on 1s,2r 2 Aminocyclopropan 1 Ol Systems
Density Functional Theory (DFT) and Quantum Chemical Calculations
There are no specific research articles detailing DFT or other quantum chemical calculations for (1S,2R)-2-aminocyclopropan-1-ol. Such studies would typically provide insights into the molecule's optimized geometry, electronic structure, frontier molecular orbitals (HOMO-LUMO), and calculated spectroscopic properties (e.g., vibrational frequencies, NMR chemical shifts). While DFT has been used to study the mechanisms of reactions that may produce aminocyclopropanols, the properties of the (1S,2R) isomer itself are not the focus of these papers.
Molecular Mechanics and Dynamic Simulations for Conformational Analysis
Specific molecular mechanics or molecular dynamics simulation studies focused on the conformational analysis of this compound are not present in the current body of scientific literature. Such studies would be valuable for understanding the preferred three-dimensional structures of the molecule, the rotational barriers of its amino and hydroxyl groups, and the intramolecular interactions that govern its shape. While molecular mechanics has been applied to larger systems containing aminocyclopropanol units, a detailed conformational analysis of the isolated this compound molecule has not been published.
Theoretical Predictions of Reactivity and Stereoselectivity
There is a lack of published research on the theoretical prediction of reactivity and stereoselectivity specifically for this compound. Theoretical studies in this area would involve computational modeling of reaction pathways, transition states, and activation energies to predict how this molecule would behave in various chemical reactions. While the stereoselectivity of enzymes towards related aminocyclopropane derivatives has been investigated experimentally, and computational methods have been used to design catalysts for producing stereoisomers of cyclopropanes, a specific theoretical study on the reactivity and stereoselectivity of this compound is not available.
Advanced Spectroscopic and Diffractional Characterization of Aminocyclopropanol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the relative stereochemistry of molecules in solution. For disubstituted cyclopropanes like (1S,2R)-2-aminocyclopropan-1-ol, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for assigning the cis or trans relationship of the substituents.
The relative stereochemistry of the amino and hydroxyl groups on the cyclopropane (B1198618) ring profoundly influences the chemical shifts (δ) and coupling constants (J) of the ring protons. In the (1S,2R)-isomer, the amino and hydroxyl groups are on opposite sides of the ring (trans configuration). This arrangement dictates specific spatial relationships between the protons, which can be observed in the ¹H NMR spectrum.
The coupling constants between the cyclopropyl (B3062369) protons are particularly informative. Generally, for cyclopropanes, the cis coupling constant (J_cis) is larger than the trans coupling constant (J_trans). The geminal coupling (J_gem) is also characteristic. For a (1S,2R)-disubstituted pattern, the proton attached to the carbon bearing the hydroxyl group (H-1) and the proton attached to the carbon with the amino group (H-2) would exhibit a trans coupling. The methylene (B1212753) protons (H-3a and H-3b) would show geminal, cis, and trans couplings to H-1 and H-2.
Nuclear Overhauser Effect (NOE) experiments can further confirm the stereochemistry. An NOE is observed between protons that are close in space, regardless of whether they are bonded. For the trans isomer, no significant NOE would be expected between H-1 and H-2.
While specific experimental data for this compound is not widely published, representative NMR data can be extrapolated from closely related (1S,2R)-disubstituted cyclopropanes, such as (1S,2R)-2-methylcyclopropane-1-carboxylic acid and (1S,2R)-2-fluorocyclopropanecarboxylic acid. chemicalbook.comchemicalbook.com Based on these analogs, a hypothetical but illustrative NMR dataset for this compound is presented below.
Illustrative NMR Data for this compound
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Proton | ||||
| H-1 | ~3.2 - 3.4 | ddd | J_trans(H1-H2) = ~4.0, J_cis(H1-H3a) = ~8.0, J_trans(H1-H3b) = ~4.0 | CH-OH |
| H-2 | ~2.8 - 3.0 | ddd | J_trans(H1-H2) = ~4.0, J_cis(H2-H3b) = ~8.0, J_trans(H2-H3a) = ~4.0 | CH-NH₂ |
| H-3a | ~0.8 - 1.0 | ddd | J_gem(H3a-H3b) = ~-5.0, J_cis(H1-H3a) = ~8.0, J_trans(H2-H3a) = ~4.0 | CH₂ |
| H-3b | ~0.6 - 0.8 | ddd | J_gem(H3a-H3b) = ~-5.0, J_trans(H1-H3b) = ~4.0, J_cis(H2-H3b) = ~8.0 | CH₂ |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| Carbon | ||
| C-1 | ~55 - 60 | CH-OH |
| C-2 | ~40 - 45 | CH-NH₂ |
| C-3 | ~10 - 15 | CH₂ |
Note: This table is illustrative and based on data from analogous compounds. Actual values may vary.
X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the absolute configuration and solid-state conformation of chiral molecules. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined.
For this compound, a successful crystallographic analysis would unambiguously confirm the trans orientation of the amino and hydroxyl groups. Furthermore, by using anomalous dispersion, the absolute configuration (1S,2R) can be determined without reference to other chiral molecules. nih.gov This is achieved by analyzing the subtle differences in the diffraction intensities of Friedel pairs (h,k,l and -h,-k,-l), which are sensitive to the absolute arrangement of atoms in a non-centrosymmetric crystal.
The crystallographic data also provides a wealth of information on the molecule's conformation, including bond lengths, bond angles, and torsion angles. In the solid state, intermolecular forces, such as hydrogen bonding, can significantly influence the conformation. For this compound, hydrogen bonds involving the amino and hydroxyl groups would be expected to play a major role in the crystal packing.
While a specific crystal structure for this compound is not publicly available, the following table presents hypothetical crystallographic data that would be expected for such a compound, illustrating the type of information obtained from an X-ray diffraction study.
Illustrative Crystallographic Data for this compound
| Parameter | Illustrative Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | ~5.5 |
| b (Å) | ~8.0 |
| c (Å) | ~10.0 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | ~440 |
| Z | 4 |
| Bond Length C1-C2 (Å) | ~1.51 |
| Bond Length C1-O (Å) | ~1.43 |
| Bond Length C2-N (Å) | ~1.47 |
| Bond Angle C1-C2-C3 (°) | ~60 |
| Torsion Angle H-C1-C2-H (°) | ~120 |
Note: This table is for illustrative purposes only.
Mass Spectrometry Techniques for Structural Confirmation and Mechanistic Insights
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) would be employed.
The ESI mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound plus a proton. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the determination of the molecular formula.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. The fragmentation of cyclopropylamine (B47189) derivatives can be complex and may involve ring-opening reactions. nih.gov For this compound, key fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group and ammonia (B1221849) (NH₃) from the amino group. Cleavage of the cyclopropane ring bonds is also a possibility.
The study of these fragmentation pathways can provide valuable confirmation of the compound's structure and connectivity.
Expected Mass Spectral Peaks for this compound
| m/z (Illustrative) | Ion | Possible Fragmentation |
| 74.060 | [M+H]⁺ | Protonated molecule |
| 57.055 | [M+H - NH₃]⁺ | Loss of ammonia |
| 56.049 | [M+H - H₂O]⁺ | Loss of water |
| 41.039 | [C₃H₅]⁺ | Cyclopropyl cation or allyl cation after rearrangement |
Note: The m/z values are calculated for the monoisotopic masses and are illustrative of expected fragments.
Future Prospects and Emerging Research Areas in Aminocyclopropanol Chemistry
Development of Novel Stereoselective Synthesis Strategies
The demand for enantiomerically pure aminocyclopropanols has spurred the development of sophisticated stereoselective synthetic strategies. These methods are crucial for accessing specific stereoisomers like (1S,2R)-2-aminocyclopropan-1-ol, which are essential for applications in medicinal chemistry and catalysis.
One promising approach involves the tandem catalytic asymmetric preparation of enantioenriched aminocyclopropanes. A notable strategy begins with the hydroboration of N-tosyl-substituted ynamides to generate β-amino alkenyl boranes, which then undergo in-situ transmetalation to form β-amino alkenylzinc reagents. The subsequent enantioselective addition of these reagents to aldehydes, catalyzed by a chiral amino alcohol, yields β-hydroxy enamines. These intermediates can then be subjected to a tandem cyclopropanation in a one-pot procedure to produce aminocyclopropyl carbinols with high levels of stereocontrol. nih.govnih.gov
| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Benzaldehyde | 82 | 94 | >20:1 |
| p-Tolualdehyde | 78 | 92 | >20:1 |
| p-Anisaldehyde | 75 | 93 | >20:1 |
| 2-Naphthaldehyde | 72 | 90 | >20:1 |
| Cyclohexanecarboxaldehyde | 79 | 88 | >20:1 |
Future research in this area is directed towards expanding the substrate scope, improving the efficiency of the catalysts, and developing methods that avoid the use of pre-functionalized starting materials. The use of chiral pool starting materials and the development of novel organocatalytic methods are also active areas of investigation to provide more direct and economical routes to these valuable chiral building blocks.
Exploration of New Catalytic Transformations Involving Aminocyclopropanols
The strained three-membered ring of aminocyclopropanols makes them excellent substrates for a variety of ring-opening reactions, providing access to a diverse range of functionalized acyclic structures. The development of new catalytic systems to control the regioselectivity and stereoselectivity of these transformations is a major focus of current research.
Rhodium-catalyzed reactions have shown significant promise in this domain. For instance, the rhodium-catalyzed ring-opening amidation of substituted cyclopropanols has been developed as a highly efficient method for the selective synthesis of β2-amino ketones. nih.gov This transformation proceeds through the formation of a key rhodium-carbon intermediate, and the selectivity is governed by orbital interactions rather than simple sterics.
Another significant advancement is the catalytic asymmetric ring-opening of donor-acceptor aminocyclopropanes with various nucleophiles. Using chiral copper(II) or cobalt(II) complexes with specifically designed ligands, researchers have been able to achieve highly enantioselective ring-opening reactions with alcohols, phenols, and carboxylic acids. nih.gov This methodology provides a direct route to chiral γ-oxygen-substituted γ-aminobutyric acid (GABA) derivatives, which are important pharmacophores.
| Nucleophile | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Methanol | Cu(OTf)₂-PyIPI | 92 | 96 |
| Phenol | Cu(OTf)₂-PyIPI | 85 | 94 |
| Benzoic Acid | Cu(OTf)₂-PyIPI | 78 | 91 |
| (-)-Myrtenol | Cu(OTf)₂-PyIPI | 81 | 93 |
| 4-Hydroxycoumarin | Co(OTf)₂-PyIPI | 90 | 88 |
Furthermore, photoredox and cobalt co-catalyzed ring-opening/acceptorless dehydrogenative functionalization of monodonor cyclopropanes represents a sustainable and atom-economical approach to synthesize allylic N,O-acyl-acetal derivatives under mild conditions. nih.gov The exploration of other transition metals and catalytic systems, including organocatalysis, is expected to uncover new reaction pathways and provide access to an even broader array of complex molecular architectures from aminocyclopropanol precursors.
Innovative Applications in Chemical Biology and Materials Science
The unique conformational constraints and functional group presentation of aminocyclopropanols make them intriguing scaffolds for applications beyond traditional organic synthesis, particularly in the fields of chemical biology and materials science.
In chemical biology, aminocyclopropanols can serve as conformationally restricted mimics of amino acids or dipeptides. frontiersin.org The rigid cyclopropane (B1198618) backbone can enforce specific spatial arrangements of the amino and hydroxyl groups, which can be exploited to design potent and selective enzyme inhibitors or receptor ligands. For instance, the cyclopropyl (B3062369) fragment is increasingly utilized in drug design to enhance metabolic stability, improve potency, and reduce off-target effects. nih.gov While direct applications of this compound as a chemical probe are still emerging, its structural motifs are highly relevant. For example, aminocyclopentanes, which are structurally related, have been successfully employed as tools to study the therapeutic potential of enzyme inhibition. nih.gov The development of aminocyclopropanol-based fluorescent probes or bioorthogonal handles for labeling biomolecules represents a promising future direction. nih.govnih.govresearchgate.net The inherent reactivity of the strained ring could be harnessed for selective conjugation to biological targets.
In materials science, the incorporation of aminocyclopropanol units into polymer backbones is a largely unexplored but potentially fruitful area of research. The bifunctional nature of this compound allows it to act as a monomer in polymerization reactions. The resulting polymers could exhibit unique physical and chemical properties due to the presence of the rigid cyclopropane ring and the pendant functional groups. For example, polymers derived from amino acids have been shown to be biodegradable, and the introduction of the aminocyclopropanol moiety could lead to novel materials with tailored degradation profiles and mechanical properties. frontiersin.org The synthesis of conducting polymers from aminophenol derivatives suggests that aminocyclopropanol-containing polymers could also possess interesting electronic properties. The reactivity of the amino and hydroxyl groups offers further opportunities for post-polymerization modification, allowing for the fine-tuning of material properties for specific applications.
The continued exploration of the fundamental chemistry of aminocyclopropanols will undoubtedly fuel innovation in these and other related fields, paving the way for the development of new therapeutics, advanced materials, and sophisticated tools for biological research.
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for (1S,2R)-2-aminocyclopropan-1-ol?
- Methodological Answer : The synthesis typically involves two key steps:
Cyclopropanation : Formation of the strained cyclopropane ring via transition metal-catalyzed reactions (e.g., using diazo compounds like ethyl diazoacetate with Rh(II) catalysts). Reaction conditions (temperature, solvent) critically influence ring strain and yield .
Functionalization : Introduction of the amino and hydroxyl groups via nucleophilic substitution or reductive amination. For example, azide intermediates can be reduced to amines using Staudinger or hydrogenolysis conditions .
- Key Parameters :
| Step | Reagents/Catalysts | Temperature | Yield Range |
|---|---|---|---|
| Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂ | 0–25°C | 45–70% |
| Amination | NaN₃, Pd/C (H₂) | RT | 60–85% |
Q. How is the stereochemical integrity of this compound maintained during synthesis?
- Methodological Answer : Chiral auxiliaries or enantioselective catalysts (e.g., chiral Ru or Rh complexes) are employed during cyclopropanation to enforce the (1S,2R) configuration. Post-synthesis, chiral HPLC or polarimetry validates enantiomeric excess (>98% ee reported in analogous compounds) .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies cyclopropane ring protons (δ 1.2–2.5 ppm) and hydroxyl/amine groups (δ 3.5–5.0 ppm). Coupling constants (J ≈ 5–8 Hz) confirm ring strain .
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles (e.g., cyclopropane C-C-C angles ~60°) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 102.0684 for [M+H]⁺) .
Q. What are the stability considerations for this compound under varying pH?
- Methodological Answer : The compound is stable in neutral to mildly acidic conditions (pH 4–7) but undergoes ring-opening hydrolysis under strong acids (pH < 2) or bases (pH > 10). Stability assays using LC-MS are recommended for long-term storage studies .
Q. How is this compound utilized in medicinal chemistry research?
- Methodological Answer : Its cyclopropane scaffold is used to rigidify peptidomimetics or enzyme inhibitors, enhancing binding affinity. For example, cyclopropane-containing analogs of norephedrine show β-adrenergic receptor activity .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates transition states to predict enantioselectivity in cyclopropanation. For instance, Rh-catalyzed reactions show lower activation barriers for the (1S,2R) pathway vs. (1R,2S) (ΔΔG‡ ≈ 2.1 kcal/mol) . Molecular dynamics simulations further model solvent effects on reaction kinetics .
Q. What strategies resolve contradictory data in enantiomeric excess (ee) measurements?
- Methodological Answer : Cross-validate ee using:
Chiral Derivatization : Reaction with Mosher’s acid chloride followed by ¹⁹F NMR .
VCD Spectroscopy : Detects Cotton effects specific to (1S,2R) configuration .
Discrepancies often arise from impurities in chiral columns or solvent polarity effects during HPLC .
Q. How can synthetic protocols be adapted for isotopic labeling (e.g., ¹³C, ¹⁵N) of this compound?
- Methodological Answer : Isotopically labeled precursors (e.g., ¹³C-diazomethane) are used in cyclopropanation. ¹⁵N-labeled amines are introduced via reductive amination with ¹⁵NH₄Cl. Purification via ion-exchange chromatography ensures >99% isotopic purity .
Q. What role does the cyclopropane ring play in modulating biological activity?
- Methodological Answer : The ring’s strain (~27 kcal/mol) enhances binding to rigid enzyme pockets (e.g., serine proteases). Comparative studies show cyclopropane analogs of norephedrine exhibit 3–5× higher receptor affinity vs. non-strained analogs .
Q. How is this compound integrated into drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
